![molecular formula C20H15AuCl2NP+ B14359137 [dichloro(cyano)methyl]-triphenylphosphanium;gold CAS No. 90142-79-3](/img/structure/B14359137.png)
[dichloro(cyano)methyl]-triphenylphosphanium;gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[dichloro(cyano)methyl]-triphenylphosphanium;gold is a complex organometallic compound that features a gold atom coordinated to a triphenylphosphine ligand and a dichloro(cyano)methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(cyano)methyl]-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a dichloro(cyano)methylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
[dichloro(cyano)methyl]-triphenylphosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: It can be reduced to yield gold nanoparticles or other reduced forms.
Substitution: Ligand exchange reactions can occur, where the triphenylphosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold nanoparticles.
科学研究应用
[dichloro(cyano)methyl]-triphenylphosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and oxidation reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It finds applications in the synthesis of fine chemicals and materials science.
作用机制
The mechanism by which [dichloro(cyano)methyl]-triphenylphosphanium;gold exerts its effects involves the interaction of the gold center with various molecular targets. The gold atom can coordinate with different functional groups, facilitating catalytic reactions or interacting with biological molecules to exert therapeutic effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other gold-phosphine complexes, such as:
- [chloro(triphenylphosphine)gold]
- [bromo(triphenylphosphine)gold]
- [iodo(triphenylphosphine)gold]
Uniqueness
[dichloro(cyano)methyl]-triphenylphosphanium;gold is unique due to the presence of the dichloro(cyano)methyl group, which imparts distinct chemical properties and reactivity compared to other gold-phosphine complexes. This uniqueness makes it a valuable compound for specific applications in catalysis and medicinal chemistry.
属性
CAS 编号 |
90142-79-3 |
|---|---|
分子式 |
C20H15AuCl2NP+ |
分子量 |
568.2 g/mol |
IUPAC 名称 |
[dichloro(cyano)methyl]-triphenylphosphanium;gold |
InChI |
InChI=1S/C20H15Cl2NP.Au/c21-20(22,16-23)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H;/q+1; |
InChI 键 |
KXCZZRJXBCVJHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C#N)(Cl)Cl.[Au] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}benzoate](/img/structure/B14359060.png)
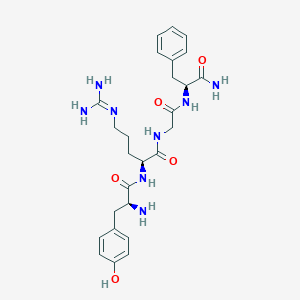
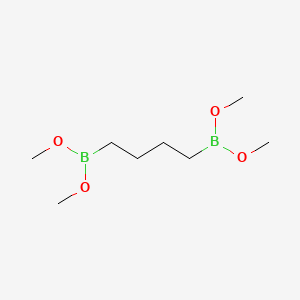
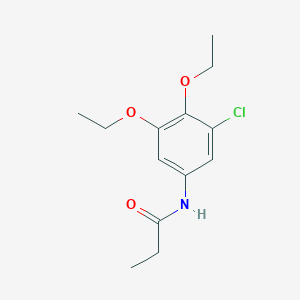
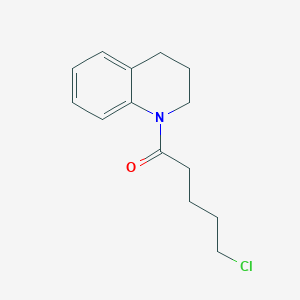
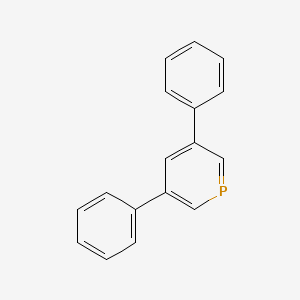
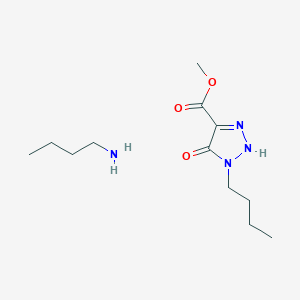



![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
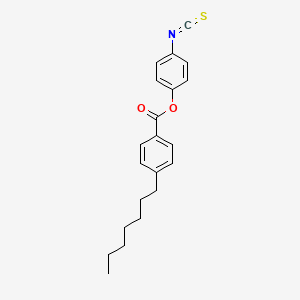
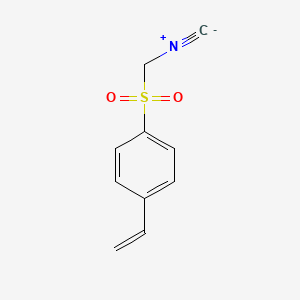
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
